molecular formula C17H16N2Na2O6S B12429495 Carbenicillin (disodium)

Carbenicillin (disodium)

Cat. No.: B12429495
M. Wt: 422.4 g/mol
InChI Key: RTYJTGSCYUUYAL-YCAHSCEMSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbenicillin (disodium) is a semi-synthetic penicillin antibiotic belonging to the carboxypenicillin subgroup. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. Carbenicillin is often used in clinical settings to treat infections of the urinary tract and other bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbenicillin is synthesized through the acylation of 6-aminopenicillanic acid (6-APA) with carboxyphenylacetyl chloride. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the penicillin nucleus .

Industrial Production Methods: Industrial production of carbenicillin involves large-scale fermentation processes to produce 6-APA, followed by chemical synthesis to introduce the carboxyphenylacetyl side chain. The final product is then purified and converted to its disodium salt form for medical use .

Scientific Research Applications

Mechanism of Action

Carbenicillin exerts its antibacterial effects by inhibiting the final stages of bacterial cell wall synthesis. It acylates the penicillin-sensitive transpeptidase enzyme, preventing the cross-linking of peptidoglycan strands. This inhibition leads to the formation of a weakened cell wall, ultimately causing bacterial cell lysis .

Properties

Molecular Formula

C17H16N2Na2O6S

Molecular Weight

422.4 g/mol

IUPAC Name

disodium;(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1

InChI Key

RTYJTGSCYUUYAL-YCAHSCEMSA-L

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.